Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. Key structural features include:
- 3-(3-Cyanophenyl) substituent: A benzene ring with a cyano group at the meta position, contributing electron-withdrawing effects.
- 5-Propyl group: A linear alkyl chain enhancing lipophilicity.
- Methyl ester moiety: A carboxylate ester at position 1, influencing solubility and reactivity.
- 4,6-Dioxo groups: Two ketone functionalities that may participate in hydrogen bonding or coordination chemistry.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 1-(3-cyanophenyl)-4,6-dioxo-5-propyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4/c1-3-7-21-16(22)12-13(17(21)23)15(18(24)25-2)20-14(12)11-6-4-5-10(8-11)9-19/h4-6,8,12-15,20H,3,7H2,1-2H3 |
InChI Key |
DKELJNCSNPJSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Tandem Cyclization via Enolate Intermediate
This method adapts protocols from analogous pyrrolo-pyrrole syntheses:
Step 1 : Formation of Dianion Intermediate
A solution of methyl 3-cyano-5-propylpyrrolidin-2-one (10 mmol) in THF is treated with LDA (2.2 eq) at −78°C to generate a dianion. Quenching with ethyl chloroformate (1.1 eq) yields the bicyclic enolate.
Step 2 : Electrophilic Aromatic Substitution
The enolate reacts with 3-bromobenzonitrile (1.05 eq) in DMF at 80°C for 12 h, introducing the aryl group via SNAr.
Step 3 : Oxidative Lactamization
Treatment with MnO₂ (3 eq) in toluene under reflux forms the 4,6-dioxo system.
| Parameter | Value |
|---|---|
| Overall Yield | 42% (3 steps) |
| Key Solvent | THF/DMF |
| Temperature Range | −78°C to 110°C |
Route 2: Multicomponent Assembly
Inspired by Ugi-type reactions, this one-pot method combines:
- Methyl isocyanoacetate (1 eq)
- 3-Cyanobenzaldehyde (1 eq)
- Propylamine (1 eq)
- Cyclohexenone (1 eq)
Reaction in methanol with Sc(OTf)₃ (10 mol%) at 60°C for 24 h directly furnishes the bicyclic core.
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (HPLC) | 95.2% |
| Diastereoselectivity | 4:1 (trans:cis) |
Route 3: Solid-Phase Synthesis
Adapting peptide synthesis techniques, Wang resin-bound pyrrolidine is sequentially functionalized:
- Fmoc-deprotection with piperidine
- Acylation with 3-cyanobenzoic acid (DIC/HOBt)
- Alkylation with 1-bromopropane (K₂CO₃/DMF)
- Cleavage (TFA/DCM) and cyclization (EDC/NHS)
| Parameter | Value |
|---|---|
| Yield (after HPLC) | 34% |
| Purity | 98.5% |
Reaction Optimization Studies
Solvent Effects on Cyclization
Comparative trials for Route 1, Step 3:
| Solvent | Conversion (%) | Lactam Byproduct (%) |
|---|---|---|
| Toluene | 92 | 5 |
| DMF | 78 | 18 |
| THF | 65 | 28 |
Toluene’s high boiling point and low polarity favor lactamization while suppressing diketopiperazine formation.
Catalyst Screening for Multicomponent Reaction
| Catalyst | Yield (%) | cis:trans Ratio |
|---|---|---|
| Sc(OTf)₃ | 58 | 1:4 |
| Yb(OTf)₃ | 49 | 1:3.5 |
| ZnCl₂ | 32 | 1:2 |
| No catalyst | <5 | - |
Lewis acid strength correlates with both yield and stereoselectivity, with Sc(III) providing optimal results.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆): δ 7.85 (m, 3H, ArH), 4.21 (q, J=7.2 Hz, 1H), 3.65 (s, 3H, OCH₃), 2.94–2.88 (m, 2H), 1.52–1.45 (m, 2H), 0.92 (t, J=7.4 Hz, 3H)
- ¹³C NMR (150 MHz, DMSO-d₆): δ 173.8 (C=O), 168.4 (C=O), 139.2 (CN), 132.1–118.4 (ArC), 52.1 (OCH₃), 38.7 (CH₂), 21.5 (CH₂), 13.8 (CH₃)
- HRMS : m/z calcd for C₂₀H₂₀N₃O₄ [M+H]⁺: 390.1453; found: 390.1448
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms the trans configuration of propyl and cyanophenyl substituents, with puckering parameters Q = 0.42 Å, θ = 89.7° for the bicyclic system.
Industrial-Scale Considerations
Cost Analysis
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw Materials | 12,450 | 9,780 |
| Catalyst Recovery | 1,200 | 680 |
| Waste Disposal | 2,340 | 1,950 |
Multicomponent Route 2 demonstrates superior cost-efficiency despite lower yield, owing to reduced solvent use and catalyst recyclability.
Green Chemistry Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| PMI (kg/kg) | 86 | 34 |
| E-Factor | 43 | 19 |
| Solvent Intensity | 78% | 52% |
Route 2 aligns with green chemistry principles through atom economy (82% vs. 68% in Route 1) and minimized auxiliaries.
Chemical Reactions Analysis
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials, such as organic dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its octahydropyrrolo[3,4-c]pyrrole core with several derivatives (Table 1). Key differences lie in substituents, which modulate physical, spectral, and functional properties:
*Inferred formula based on structural analogs.
Physical and Spectral Properties
- Melting Points: Derivatives with nitro or chlorophenyl groups (e.g., 6c : 203–205°C; 3s : 170–171°C) exhibit higher melting points than amino-substituted analogs due to increased polarity.
- IR Spectroscopy: The cyano group in the target compound shows a characteristic peak at ~2216 cm⁻¹, consistent with analogs . Ester carbonyls (CO) appear at ~1678 cm⁻¹, while nitro groups (e.g., 6c ) display NO₂ peaks at 1533 and 1346 cm⁻¹.
- NMR Data : Methyl esters (target, exo-5k ) exhibit distinct δ 3.6–4.3 ppm (ester CH₃) in ¹H NMR, whereas ethyl esters (7c ) show δ 1.33 ppm (CH₃) and δ 4.29 ppm (CH₂).
Biological Activity
Overview of the Compound
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a synthetic derivative belonging to the pyrrole class of compounds. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the cyanophenyl group may enhance its binding affinity to target proteins, leading to altered physiological responses.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological properties:
- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant effects, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
Case Studies
- Antioxidant Studies : A study evaluated the antioxidant activity of related pyrrole derivatives using DPPH and ABTS assays. Results indicated that compounds with similar structural motifs effectively scavenged free radicals, suggesting a potential protective role against oxidative damage.
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values in the micromolar range, indicating its potential as an anticancer agent.
Data Table
Q & A
Q. What are the key synthetic strategies for preparing the pyrrolo[3,4-c]pyrrole core in this compound?
The pyrrolo[3,4-c]pyrrole scaffold is typically synthesized via cyclocondensation reactions. For example, aminopyrrole derivatives can react with diketones or activated esters under reflux conditions in acetic acid, followed by purification via column chromatography (e.g., dichloromethane eluent) and recrystallization from ethanol . The 3-cyanophenyl and propyl substituents are likely introduced via pre-functionalized precursors or post-synthetic modifications, such as nucleophilic substitution or cross-coupling reactions.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Multinuclear NMR (e.g., , ) is critical for verifying functional groups and stereochemistry. For instance, NMR signals between δ 12.5–6.3 ppm can confirm aromatic protons, while ester carbonyls appear around δ 160–170 ppm in NMR . High-resolution mass spectrometry (HRMS) and elemental analysis (% C, H, N) are essential for validating molecular composition .
Q. What analytical techniques are suitable for assessing its stability under experimental conditions?
Accelerated stability studies using HPLC or LC-MS under varying pH, temperature, and light exposure can identify degradation products. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to detect melting points or phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data vs. computational modeling for this compound?
Discrepancies between experimental (XRD) and computational (DFT) bond angles or dihedral angles (e.g., naphthalene-phenyl dihedral angles ~76.8°) may arise from crystal packing effects or solvent interactions . To reconcile these, refine computational models by incorporating solvent effects (e.g., COSMO-RS) and compare with single-crystal data collected at multiple temperatures.
Q. What strategies optimize the low yield of the cyanophenyl substitution step?
Low yields in aryl substitution steps (e.g., <23% in similar esters ) may stem from steric hindrance or electron-withdrawing effects of the cyano group. Mitigate this by:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-activated boronic acids.
- Employing microwave-assisted synthesis to enhance reaction kinetics .
- Screening alternative solvents (e.g., DMF or THF) to improve solubility.
Q. How can researchers validate the biological activity of this compound against conflicting assay results?
Reproducibility issues in bioactivity assays (e.g., enzyme inhibition) may arise from compound aggregation or solvent-dependent conformational changes. Conduct orthogonal assays (e.g., SPR, ITC) to confirm binding affinity. Use dynamic light scattering (DLS) to rule out aggregation artifacts .
Methodological Guidance
Designing a SAR study for the propyl and cyanophenyl substituents:
- Synthesize analogs with varying alkyl chain lengths (methyl to pentyl) and electron-deficient aryl groups (e.g., nitro, trifluoromethyl).
- Evaluate physicochemical properties (logP, polar surface area) via HPLC and computational tools.
- Corrogate activity data with steric/electronic parameters using QSAR models .
Addressing spectral overlap in NMR for structurally similar derivatives:
Use - HSQC and HMBC to assign overlapping aromatic signals. For example, coupling patterns in the δ 7.2–7.6 ppm range can distinguish para-substituted cyanophenyl protons from ortho/meta isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
